![molecular formula C14H19ClO B1208453 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone](/img/structure/B1208453.png)
2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone
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Overview
Description
2-chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone is an aromatic ketone that is 1-(4-isopropylphenyl)-3-methyl-1-butanone in which one of the methylene hydrogens adjacent to the keto group has been replaced by a chloro group. It is an alpha-chloroketone and an aromatic ketone.
Scientific Research Applications
Chemical Reactions and Intermediates
Formation of Reactive Intermediates : 2-Chloro-4-(methylthio)butanoic acid, a chemical related to 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone, has been studied for its mutagenic properties and the formation of reactive intermediates, which might be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).
Halogenated Biacetyl Monoximes Reactions : Research on halogenated biacetyl monoximes, like 1-Chloro-2-oximino-3-butanone, with amino acid esters has been conducted to explore chemical reactions and product formations (Sugiyama, Masaki, & Ota, 1966).
Synthesis and Catalysis
Synthesis of Alkyl-2-Nitraminothiazoles : Synthesis involving derivatives like 1-Chloro-3-methyl-2-butanone, which is structurally related, has been explored for creating alkyl-2-nitraminothiazoles, showcasing applications in synthetic chemistry (Kasman & Taurins, 1956).
Catalytic Behavior in Asymmetric Hydrogenation : Studies have shown that certain complexes, like wool–Pt, can be effective in the asymmetric hydrogenation of ketones, including compounds like 3-methyl-2-butanone, which is related to the chemical (Yuan, Yin, Huang, & Jiang, 1999).
Chemical Properties and Behavior
Solubility Measurement and Thermodynamic Model Correlation : The solubility of related compounds like 2-chloro-5-nitroaniline in various solvents, including 2-butanone, has been measured and modeled, providing insights into the solubility characteristics of similar chlorinated compounds (Xu & Wang, 2019).
Reaction Kinetics and Mechanism : The kinetics and mechanism of reactions involving butanone with chlorine have been studied, revealing information on product yields and reaction pathways, which could be relevant to understanding reactions of 2-Chloro-1-(4-isopropylphenyl)-3-methyl-1-butanone (Kaiser, Wallington, & Hurley, 2009).
properties
Molecular Formula |
C14H19ClO |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-(4-propan-2-ylphenyl)butan-1-one |
InChI |
InChI=1S/C14H19ClO/c1-9(2)11-5-7-12(8-6-11)14(16)13(15)10(3)4/h5-10,13H,1-4H3 |
InChI Key |
NXIZIZDUXMUGEW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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